2-[(2-bromopropanoyl)amino]benzoic acid
Description
2-[(2-Bromopropanoyl)amino]benzoic acid is a benzoic acid derivative featuring a brominated propanoyl amide substituent at the 2-position of the aromatic ring. Its structure combines the carboxylic acid group (providing acidity and hydrogen-bonding capacity) with a bromine atom, which enhances steric bulk and electronic effects. The bromine atom may influence reactivity in nucleophilic substitution reactions, while the amide linkage contributes to intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
2-(2-bromopropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(11)9(13)12-8-5-3-2-4-7(8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGYDXXIPRSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Receptor Binding Studies
Several benzoic acid derivatives with modified substituents have been studied for their receptor-binding properties. For example:
- 2-Benzoylbenzoic acid and its derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid, 2-(4-methoxybenzoyl)benzoic acid) exhibit lower ΔGbinding values for T1R3 receptors compared to saccharin and acesulfame, suggesting weaker interactions with sweet-taste receptors. The methyl and methoxy groups in these analogues reduce binding affinity, likely due to steric hindrance or reduced polarity .
- 2-[(2-Bromobenzene)sulfonamido]benzoic acid replaces the bromopropanoyl group with a bromobenzenesulfonamide moiety.
Table 1: Thermodynamic and Structural Comparison of Benzoic Acid Derivatives
| Compound | Substituent | ΔGbinding (kcal/mol) | Key Interactions |
|---|---|---|---|
| 2-[(2-Bromopropanoyl)amino]BA | Bromopropanoyl amide | Not reported | H-bonding, halogen bonding |
| 2-Benzoylbenzoic acid | Benzoyl | -8.2 | Hydrophobic, π-π stacking |
| 2-(4-Methylbenzoyl)benzoic acid | 4-Methylbenzoyl | -7.9 | Steric hindrance |
| 2-(4-Methoxybenzoyl)benzoic acid | 4-Methoxybenzoyl | -7.5 | Polar interactions |
Cytotoxicity and Bioactivity
Benzoic acid derivatives with amino or acylated amino groups have been evaluated for cytotoxic effects:
- 2-Acetylaminobenzoic acid methyl ester (Av7) and 2-[2’-hydroxy-2’’-methylpropionylamino]benzoic acid methyl ester (Av9), isolated from Aconitum vaginatum, showed moderate cytotoxicity against human cancer cell lines (AGS, Hepg2, A549). Their activity is attributed to the acylated amino groups, which may disrupt cell membrane integrity or enzyme function .
- 2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]benzoic acid (2), a sulfonamide derivative from Tupistra chinensis, displayed weak cytotoxicity, highlighting the importance of substituent choice. The sulfonyl group may reduce cell permeability compared to brominated or acylated analogues .
Table 2: Cytotoxicity of Selected Benzoic Acid Derivatives
| Compound | Substituent | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| Av7 | Acetylaminobenzoic ester | 15–30 | AGS, Hepg2, A549 |
| Av9 | Hydroxypropionylamide | 10–25 | AGS, Hepg2, A549 |
| 2-[(2-Bromopropanoyl)amino]BA | Bromopropanoyl amide | Not tested | N/A |
| Compound 2 (sulfonamide) | Biphenylsulfonamide | >100 | HCT116, HT29, A549, H1299 |
Physicochemical Properties
- Acidity: The carboxylic acid group (pKa ~2–3) and bromopropanoyl amide (pKa ~9–10) create pH-dependent solubility, critical for pharmacokinetic optimization .
- Thermal Stability : Brominated compounds generally exhibit lower thermal stability than methyl or methoxy derivatives due to weaker C-Br bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
